molecular formula C16H21NO3 B1397135 (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one CAS No. 880870-17-7

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one

Cat. No.: B1397135
CAS No.: 880870-17-7
M. Wt: 275.34 g/mol
InChI Key: DCCLDZPTFZUXDH-CYBMUJFWSA-N
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Description

®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and dimethylbutyryl groups contributes to its unique chemical properties and reactivity.

Scientific Research Applications

®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with benzyl and dimethylbutyryl reagents. One common method includes the use of 2-bromo-3-methylbutanoyl bromide as a key intermediate . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one involves its interaction with molecular targets through its oxazolidinone ring and substituent groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is unique due to its combination of benzyl and dimethylbutyryl groups, which confer distinct chemical properties and reactivity compared to other oxazolidinone derivatives. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLDZPTFZUXDH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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